molecular formula C23H27N3O2 B6934489 N-[2-(1H-indol-3-yl)ethyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide

Cat. No.: B6934489
M. Wt: 377.5 g/mol
InChI Key: NHPQTVOEPHHJLC-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a carboxamide group

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c27-23(24-12-10-20-14-25-22-9-5-4-8-21(20)22)26-13-11-19(15-26)17-28-16-18-6-2-1-3-7-18/h1-9,14,19,25H,10-13,15-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPQTVOEPHHJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COCC2=CC=CC=C2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethyl Chain: The indole derivative is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a precursor like 1,4-dibromobutane and a suitable amine.

    Formation of the Carboxamide Group: The final step involves the coupling of the indole-ethyl derivative with the pyrrolidine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, using reagents like halogens or nitro compounds under acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1H-indol-3-yl)ethyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole moiety is known for its biological activity, and the compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a subject of interest in pharmaceutical research.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various receptors, influencing signaling pathways and leading to biological effects. The carboxamide group may also play a role in binding interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-indol-3-yl)ethyl]-3-(methoxymethyl)pyrrolidine-1-carboxamide
  • N-[2-(1H-indol-3-yl)ethyl]-3-(phenylmethyl)pyrrolidine-1-carboxamide
  • N-[2-(1H-indol-3-yl)ethyl]-3-(phenylmethoxymethyl)piperidine-1-carboxamide

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide is unique due to the presence of both the indole and pyrrolidine moieties, which confer distinct chemical and biological properties. The phenylmethoxymethyl group further enhances its potential interactions with biological targets, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

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